

Technical Guide: In Silico Prediction of Benzofuran-4-amine Bioactivity

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Compound of Interest

Compound Name: **Benzofuran-4-amine**

Cat. No.: **B1279817**

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. **Benzofuran-4-amine**, as a key intermediate, offers a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of a systematic in silico workflow to predict the bioactivity of **Benzofuran-4-amine** derivatives, thereby accelerating the drug discovery process. The workflow integrates pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and virtual screening to identify and optimize promising lead candidates. This document details the experimental protocols for these computational methods, presents data in a structured format, and visualizes complex workflows and biological pathways.

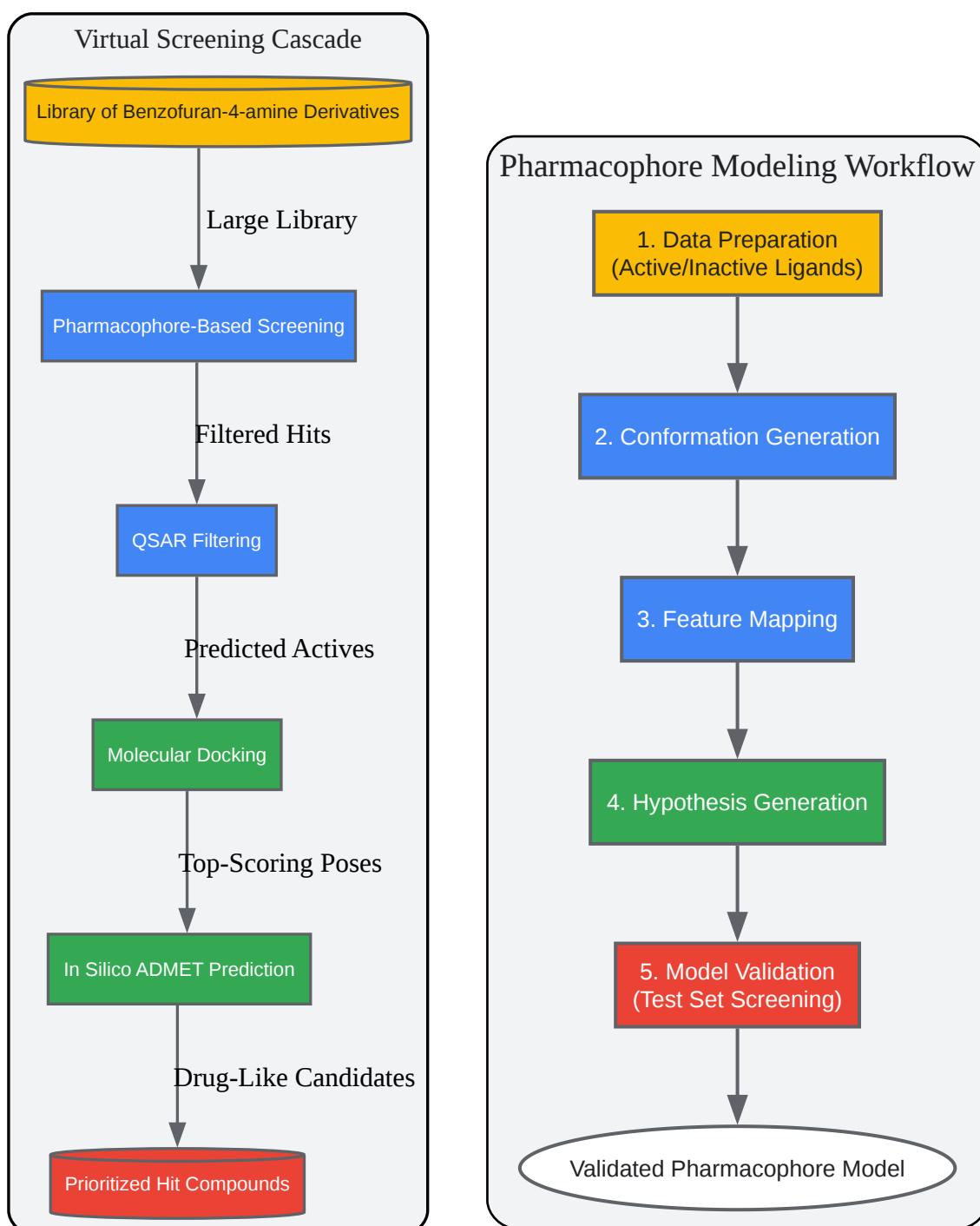
Introduction to Benzofuran Derivatives in Drug Discovery

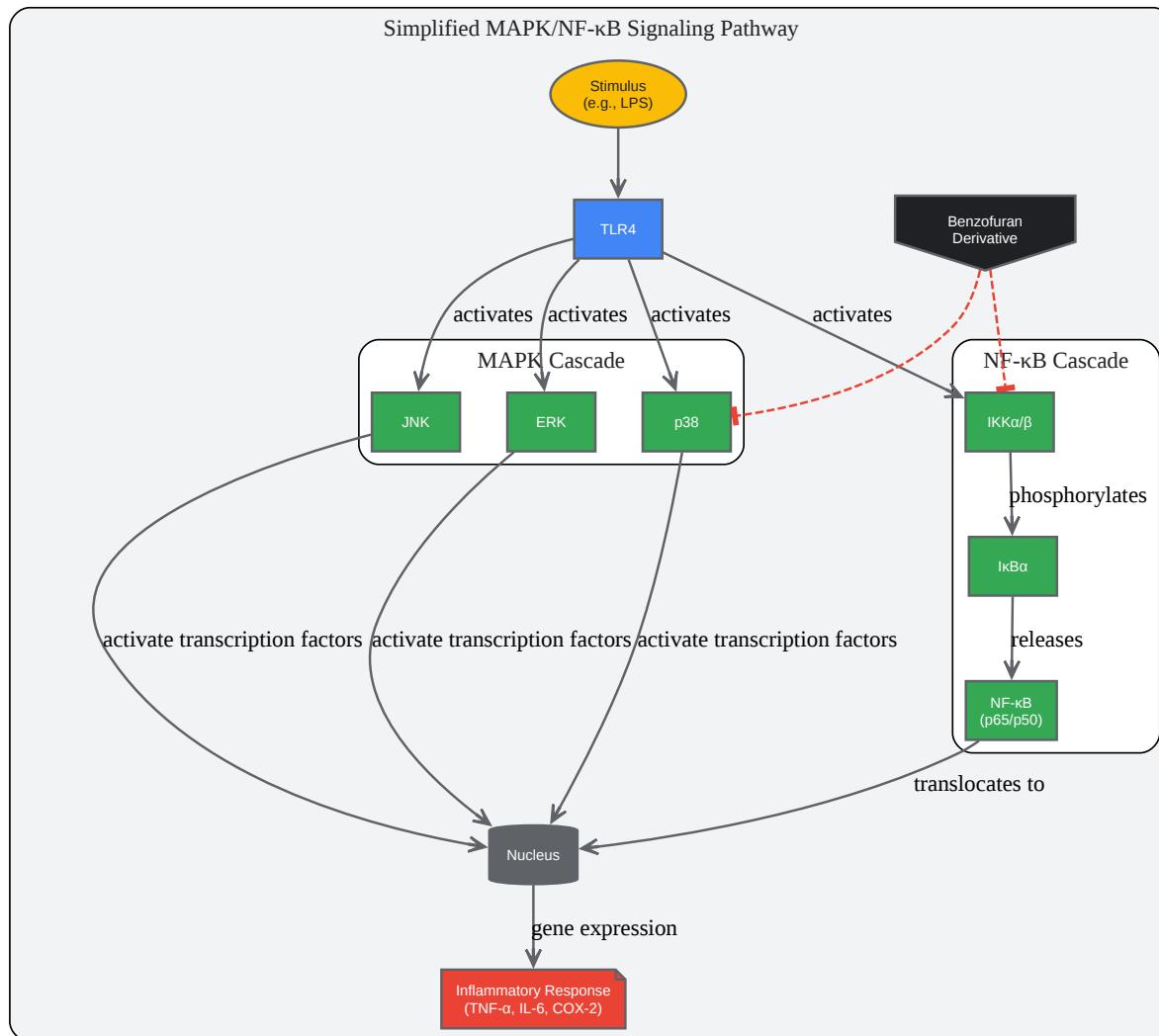
The benzofuran nucleus is a core component of many compounds with significant therapeutic properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.^{[1][2][3]} The amenability of the benzofuran scaffold to chemical modification allows for the fine-tuning of its pharmacological profile. **Benzofuran-4-amine** serves as a crucial starting point for creating libraries of novel compounds. In silico, or computer-aided drug design (CADD), methods are

indispensable for navigating the vast chemical space of possible derivatives efficiently.[4] These computational techniques predict the interaction of small molecules with biological targets, saving considerable time and resources compared to traditional high-throughput screening.[5]

In Silico Prediction Workflow

A robust virtual screening cascade is essential for identifying promising hits from a large compound library. The workflow typically begins with broad, fast filtering methods like pharmacophore modeling and progresses to more computationally intensive and accurate methods such as molecular docking and molecular dynamics.





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